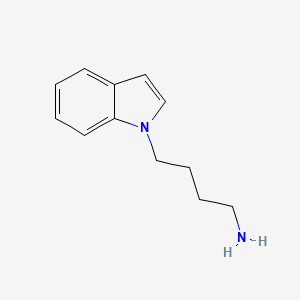

4-(1H-Indol-1-yl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

173838-96-5 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

4-indol-1-ylbutan-1-amine |

InChI |

InChI=1S/C12H16N2/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9,13H2 |

InChI Key |

BCQRIVYDZYTCBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1h Indol 1 Yl Butan 1 Amine and Analogues

Strategies for N1-Alkylation of the Indole (B1671886) Nucleus

A common and direct approach to synthesizing 4-(1H-indol-1-yl)butan-1-amine derivatives involves the alkylation of the indole nitrogen (N1) with a suitable four-carbon chain, followed by the introduction of the amine functionality.

Alkylation with α,ω-Dibromoalkanes and Subsequent Amine Introduction

A widely employed method for the N1-alkylation of indoles utilizes α,ω-dihaloalkanes, such as 1,4-dibromobutane (B41627). nih.govmdpi.com This two-step process begins with the deprotonation of the indole nitrogen using a base, followed by nucleophilic attack on the dibromoalkane. The resulting N-alkylated intermediate, 1-(4-bromobutyl)-1H-indole, can then be reacted with a variety of primary or secondary amines to introduce the desired amine functionality. nih.gov

The initial N-alkylation step is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.gov Various bases can be used to deprotonate the indole, including sodium hydride (NaH) and potassium hydroxide (B78521) (KOH). nih.govmdpi.com The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can facilitate the reaction when using bases like KOH. nih.gov

The subsequent amination of the bromo intermediate is generally achieved by heating it with the desired cyclic amine in the presence of a base like potassium carbonate (K2CO3) in DMF. nih.gov This method provides a straightforward route to a diverse range of this compound analogues.

Table 1: Reaction Conditions for N1-Alkylation of Indole with 1,4-Dibromobutane

| Base | Solvent | Catalyst | Temperature | Yield of 1-(4-bromobutyl)-1H-indole | Reference |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | None | Not Specified | 71.2% | |

| Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | Tetrabutylammonium Iodide (TBAI) | 0°C to room temp. | Not specified | nih.gov |

| Potassium Hydroxide (KOH) | 2-Butanone | None | 55°C | 70% | mdpi.com |

Tandem Reaction Sequences for Butane (B89635) Amine Side Chain Formation

Tandem reactions, also known as domino or cascade reactions, offer an efficient approach to synthesizing complex molecules like indole-butanamine derivatives in a single pot. mdpi.comrsc.org These sequences often involve a series of intramolecular and intermolecular events, such as cyclization and amination, to construct the target scaffold. mdpi.comvulcanchem.com

For instance, a tandem cyclization-amination strategy can start from 2-alkynylanilines. vulcanchem.com Treatment of a 2-alkynylaniline with an oxidizing agent can generate an indolenine intermediate. This intermediate can then undergo nucleophilic attack by an amine to yield the desired 4-aminoindole (B1269813) derivative. vulcanchem.comrsc.org Palladium-catalyzed tandem reactions have also been developed, where an annulation of o-alkynylanilines is followed by a conjugate addition to afford disubstituted indole derivatives. mdpi.com

Convergent and Modular Synthetic Approaches

Convergent synthesis strategies involve the separate synthesis of key fragments of the target molecule, which are then coupled together in the final steps. This approach is particularly useful for creating libraries of analogues for structure-activity relationship (SAR) studies. researchgate.net

A modular approach to synthesizing indole-butanamine hybrids might involve preparing a nucleophilic indole-containing fragment and a separate electrophilic fragment bearing the amine or a precursor. researchgate.net For example, 4-(1H-indol-3-yl)butanoic acid can be converted into a nucleophilic species like 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. researchgate.net In parallel, various electrophiles, such as 4-chloro-N-(substituted-phenyl)butanamides, can be synthesized. The final step involves the nucleophilic substitution reaction between these two fragments to yield the target hybrid molecules. researchgate.net This method allows for the easy variation of both the indole and the amine-containing portions of the molecule.

Advanced Synthetic Routes to Indole-Butanamine Scaffolds

Beyond the classical N-alkylation strategies, more advanced and efficient methods have been developed for the synthesis of indole-butanamine scaffolds. These routes often utilize pre-functionalized starting materials or employ novel catalytic systems to achieve higher yields and stereoselectivity.

Utilization of Functionalized Precursors (e.g., 1-(4-bromobutyl)-1H-indole)

The use of pre-functionalized precursors like 1-(4-bromobutyl)-1H-indole is a cornerstone of many synthetic strategies. nih.gov This intermediate, readily prepared from indole and 1,4-dibromobutane, serves as a versatile building block for introducing the butan-1-amine side chain. nih.govsmolecule.com

The bromine atom in 1-(4-bromobutyl)-1H-indole is a good leaving group, making it susceptible to nucleophilic substitution by a wide range of amines. smolecule.com This allows for the synthesis of a large library of N-substituted this compound derivatives by simply varying the amine used in the final step. nih.gov The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) in the presence of a base such as potassium carbonate. nih.govsmolecule.com

Furthermore, derivatives of 1-(4-bromobutyl)-1H-indole, such as those with substituents on the indole ring (e.g., 1-(4-bromobutyl)-5-fluoro-1H-indole), can be used to synthesize analogues with modified electronic or steric properties. smolecule.com

Novel Catalytic and Stereoselective Syntheses

Recent advances in catalysis have opened up new avenues for the synthesis of indole-butanamine scaffolds, including methods that allow for stereoselective control. researchgate.netmdpi.comresearchgate.net

Borane catalysts, such as B(C6F5)3, have been shown to effectively catalyze the intramolecular hydroamination of 2-alkynyl anilines to produce 2-substituted indoles. researchgate.net This atom-economic approach provides a direct route to the indole core.

Palladium catalysis has also been extensively explored for indole synthesis and functionalization. mdpi.combohrium.com Palladium-catalyzed tandem reactions can be used to construct 2,3-disubstituted indoles from o-alkynylanilines and electron-poor alkenes. mdpi.com Moreover, enantioselective N-alkylation of indoles can be achieved using chiral palladium complexes, leading to the formation of N-alkylated indoles with high enantioselectivity. mdpi.comresearchgate.netbohrium.com These methods are crucial for the synthesis of chiral indole-butanamine derivatives, which may exhibit improved pharmacological properties.

Precursors and Intermediate Chemical Entities

The construction of this compound and its analogues relies on the strategic selection and assembly of two primary building blocks: the indole core and the butan-1-amine side chain.

Indole and Substituted Indole Starting Materials

The indole nucleus serves as the foundational scaffold for this class of compounds. Both unsubstituted indole and a variety of substituted indoles are utilized as starting materials to explore structure-activity relationships. The choice of substituent on the indole ring can significantly influence the biological activity and selectivity of the final compound.

Commonly, the synthesis begins with the N-alkylation of the indole ring. For instance, indole can be reacted with 1,4-dibromobutane in the presence of a base like potassium hydroxide (KOH) and a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) in a solvent like dimethylformamide (DMF). nih.gov This reaction introduces the four-carbon chain at the N1 position of the indole ring, yielding an intermediate, 1-(4-bromobutyl)-1H-indole, which is then poised for the introduction of the amine moiety.

In cases where modifications at other positions of the indole ring are desired, substituted indoles are employed. For example, 5-acetylindole can be used as a starting material to introduce a ketone functionality into the final product. nih.gov Similarly, 3-substituted indoles, which can be prepared via methods like Suzuki coupling of a 3-bromoindole with an appropriate arylboronic acid, serve as precursors for analogues with modifications at the C3 position. nih.gov The indole framework is a versatile starting point, with numerous commercially available derivatives and established synthetic routes for their preparation. sigmaaldrich.comcreative-proteomics.com

Butane Chain and Amine Synthon Design

The four-carbon chain with a terminal amine, known as the butan-1-amine synthon, is typically introduced in a stepwise manner. A common strategy involves the use of a bifunctional reagent like 1,4-dibromobutane, as mentioned previously. nih.gov One bromine atom reacts with the indole nitrogen, leaving the other available for subsequent nucleophilic substitution by an amine.

Alternatively, synthons that already contain the amine functionality, often in a protected form, can be employed. For instance, a protected 4-aminobutanol could be used, where the hydroxyl group is activated for reaction with the indole nitrogen, followed by deprotection of the amine. Another approach involves the reductive amination of a suitable keto-indole precursor. For example, 4-(1H-indol-3-yl)butan-2-one can be converted to the corresponding amine via reductive amination.

The design of the amine synthon can also incorporate more complex cyclic amines. The intermediate 1-(4-bromobutyl)-1H-indole can be reacted with various cyclic amines, such as 1-cyclohexylpiperazine (B93859) or 1-(4-fluorophenyl)piperazine, in the presence of a base like potassium carbonate (K2CO3) in DMF. nih.gov This approach allows for the introduction of diverse and sterically demanding amine functionalities at the terminus of the butane chain, which has been shown to be crucial for modulating receptor affinity and selectivity. nih.gov

Chemical Reactivity and Derivatization Strategies

Once the basic this compound scaffold is assembled, further derivatization can be carried out to fine-tune its properties. These modifications typically target the terminal amine group or the indole ring system.

Amine Group Functionalization (Alkylation, Acylation)

The primary amine of this compound is a versatile handle for a variety of chemical transformations, including alkylation and acylation. These reactions allow for the introduction of a wide range of substituents, which can significantly impact the compound's pharmacological profile. The amine group's basicity and nucleophilicity make it a prime target for electrophilic reagents. thegauntgroup.com

Alkylation: The primary amine can be alkylated to introduce secondary or tertiary amines. This can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. For instance, reaction with an appropriate alkyl halide in the presence of a base can yield N-alkylated products. vu.lt

Acylation: The amine group readily undergoes acylation with acyl chlorides, anhydrides, or activated esters to form amides. mdpi.comorganic-chemistry.orgresearchgate.net This transformation is often used to introduce various acyl groups, which can alter the electronic and steric properties of the molecule. For example, N-acylation of related indolylbutanamide derivatives has been reported using chloroacetyl chloride. ipinnovative.com The use of coupling agents can facilitate the formation of amide bonds with a wide array of carboxylic acids. nih.gov

Table 1: Examples of Amine Group Functionalization

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-[4-(piperazin-1-yl)butyl]-1H-indole | Alkyl halides | Alkylation | N-alkylated piperazine (B1678402) derivatives | vu.lt |

| Schiff bases of indolylbutanamine | Chloroacetyl chloride, triethylamine | Acylation (cyclo-condensation) | N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives | ipinnovative.com |

Modifications of the Indole Ring System

The indole ring itself offers several positions for modification, allowing for the exploration of a broad chemical space. Electrophilic aromatic substitution is a common strategy for functionalizing the indole nucleus.

Substitution at the C3 Position: The C3 position of the indole ring is particularly nucleophilic and susceptible to electrophilic attack. However, in the case of this compound, the N1 position is already occupied. For analogues where the butylamine (B146782) chain is at a different position, such as 4-(1H-indol-3-yl)butan-1-amine, the C2 position can be a site for modification.

Substitution at Other Positions: Modifications at other positions on the benzene (B151609) portion of the indole ring are also synthetically accessible. These are typically introduced by starting with a pre-functionalized indole. For example, a series of 3-substituted-indole derivatives can be synthesized by performing a Suzuki coupling on a 3-bromoindole with various arylboronic acids prior to the attachment of the butylamine chain. nih.gov This allows for the introduction of substituents like a 4-fluorophenyl group at the C3 position. nih.gov Furthermore, intramolecular acylation of 4-(1H-indol-3-yl)butanoic acid can lead to the formation of a carbazolone, demonstrating a cyclization reaction involving the indole ring and the side chain. vu.lt

Table 2: Examples of Indole Ring Modifications

| Starting Material | Reagent(s) | Reaction Type | Product Feature | Reference |

|---|---|---|---|---|

| 3-Bromoindole | Arylboronic acid, Pd(PPh3)4, K2CO3 | Suzuki Coupling | 3-Aryl-substituted indole | nih.gov |

| 4-(1H-indol-3-yl)butanoic acid | N-Bromosuccinimide (NBS), triphenylphosphine | Electrophilic Bromination | Bromination of the indole ring | vu.lt |

| 4-(1H-indol-3-yl)butanoic acid | Unspecified (intramolecular acylation) | Intramolecular Acylation | 2,3,4,9-tetrahydro-1H-carbazol-1-one | vu.lt |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although specific experimental spectra for this compound are not widely published, a detailed structural confirmation can be predicted based on its chemical structure.

In ¹H NMR, the N-alkylation of the indole ring results in the absence of the characteristic N-H proton signal typically seen for indole C-alkylated isomers. The protons of the butyl chain and the indole ring would exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous assignment. For instance, the methylene (B1212753) group directly attached to the indole nitrogen (N-CH₂) would appear as a triplet at approximately 4.2-4.4 ppm.

In ¹³C NMR, all 12 carbon atoms of the molecule would produce unique signals. The chemical shifts would confirm the presence of the indole ring and the butylamine side chain, with the N-CH₂ carbon appearing around 45-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Indole Aromatic-CH | ~6.5 - 7.7 | ~101 - 136 | Complex multiplet patterns typical of a substituted indole ring. |

| N-CH₂ (butyl) | ~4.2 - 4.4 | ~45 - 50 | Triplet, deshielded due to attachment to the indole nitrogen. |

| Internal CH₂ (butyl) | ~1.5 - 2.0 | ~25 - 35 | Multiplets resulting from coupling to adjacent methylene groups. |

| CH₂-NH₂ (butyl) | ~2.7 - 2.9 | ~40 - 45 | Triplet or multiplet, adjacent to the primary amine. |

| NH₂ | ~1.0 - 3.0 | N/A | Broad singlet, chemical shift is concentration and solvent dependent. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₁₂H₁₆N₂. The technique can differentiate between compounds with the same nominal mass but different elemental formulas.

The calculated exact mass for the protonated molecule [M+H]⁺ is a key data point. For instance, the HRMS analysis of related indolylalkylamines has been used to confirm their successful synthesis by matching the experimentally observed mass to the theoretically calculated mass with high precision (typically within 5 ppm). mdpi.com

Table 2: Key HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight (Nominal) | 188 g/mol |

| Calculated Exact Mass [M] | 188.131348 g/mol |

| Calculated Exact Mass [M+H]⁺ | 189.138623 g/mol |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

A key distinguishing feature in its spectrum, when compared to C-alkylated isomers, is the absence of the sharp N-H stretching vibration that typically appears around 3400 cm⁻¹. Instead, the spectrum would be dominated by C-H stretches from the aromatic indole ring and the aliphatic butyl chain, as well as N-H bending from the primary amine.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Indole) |

| 3000-2850 | C-H Stretch | Aliphatic (Butyl chain) |

| ~1640 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring (Indole) |

| 1335-1250 | C-N Stretch | Aromatic Amine (Indole-N) |

| 1250-1020 | C-N Stretch | Aliphatic Amine (-CH₂-N) |

| 900-675 | C-H Bend (Out-of-plane) | Aromatic (Indole) |

Computational Chemistry and In Silico Investigations

Computational methods provide powerful predictive insights into the behavior of molecules, guiding drug discovery and development by simulating molecular interactions and forecasting biological activity.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. researchgate.netnih.gov For this compound, docking studies would be instrumental in exploring its potential binding modes with various biological targets, such as serotonin (B10506) or dopamine (B1211576) receptors, which are common targets for indole-based ligands. mdpi.com

In a typical docking simulation, the primary amine of the butyl chain could act as a hydrogen bond donor, forming critical interactions with key amino acid residues like aspartate or serine in a receptor's binding pocket. The indole ring often participates in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tryptophan, or tyrosine, further anchoring the ligand. mdpi.comresearchgate.net Such studies help rationalize structure-activity relationships and guide the design of analogs with improved affinity and selectivity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comijpsr.comnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

For a series of indole derivatives including this compound, a QSAR model could be constructed to predict a specific biological activity, such as receptor binding affinity or enzyme inhibition. This involves calculating various molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties). ijpsr.comnih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity. ijpsr.com Validated QSAR models serve as valuable tools for prioritizing which novel analogs should be synthesized and tested, thereby accelerating the drug discovery process. mdpi.comnih.gov

Advanced Analytical and Computational Methodologies in 4 1h Indol 1 Yl Butan 1 Amine Research

Computational Approaches

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures. researchgate.net In silico computational tools have become indispensable for predicting these pharmacokinetic parameters before a compound is even synthesized, thereby optimizing the selection of promising candidates. researchgate.netiapchem.org These predictive models use the chemical structure of a molecule to estimate its physicochemical and pharmacokinetic characteristics. researchgate.net For 4-(1H-Indol-1-yl)butan-1-amine, while specific preclinical data is not extensively published, a representative ADME profile can be generated using established computational models such as SwissADME and ADMET Predictor. researchgate.netresearchgate.net

These in silico studies typically evaluate a range of parameters. Physicochemical properties like molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA) are calculated to assess general drug-likeness, often in the context of frameworks like Lipinski's Rule of Five. pensoft.net Pharmacokinetic predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP) isoforms. For instance, studies on other indole-based compounds have utilized these methods to evaluate their potential as orally bioavailable drugs. researchgate.netuj.edu.pl For example, in silico analysis of melatonin (B1676174) derivatives helped reveal that all tested compounds met the criteria for ideal oral bioavailability. researchgate.net Similarly, a study on indole-based benzamides showed they possessed satisfactory physicochemical and drug-likeness properties based on computational predictions. pensoft.net

The interaction with CYP enzymes is a crucial part of metabolism prediction. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of key isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This is vital, as inhibition of these enzymes can lead to drug-drug interactions. Research on other multifunctional indole (B1671886) ligands has shown that it is possible to design compounds with minimal effects on major CYP isoforms up to significant concentrations. uj.edu.pl

A representative in silico ADME profile for this compound, based on computational models, is presented below. This profile provides insights into its potential as a drug candidate.

Table 1: Representative In Silico ADME Profile for this compound

| Parameter | Predicted Value | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 188.27 g/mol | Conforms to drug-likeness criteria (typically <500 g/mol ). pensoft.net |

| XLogP3 | 2.2 | Optimal lipophilicity for oral bioavailability. nih.gov |

| Topological Polar Surface Area (TPSA) | 41.8 Ų | Suggests good cell membrane permeability. nih.gov |

| Hydrogen Bond Donors | 2 | Adheres to Lipinski's rules. nih.gov |

| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's rules. nih.gov |

| Rotatable Bonds | 5 | Indicates good molecular flexibility. researchgate.net |

| Pharmacokinetics | ||

| GI Absorption | High | High probability of being well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB, relevant for CNS targets. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| Metabolism | ||

| CYP1A2 inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP2C9 inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP2C19 inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP2D6 inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2D6. |

| CYP3A4 inhibitor | No | Low potential for drug interactions via this isoform. |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | High potential for oral bioavailability. pensoft.net |

| Bioavailability Score | 0.55 | Indicates a favorable pharmacokinetic profile. |

This table contains data generated for illustrative purposes by applying principles from established computational ADME prediction tools to the structure of this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pressbooks.pub This analysis is fundamental to understanding a molecule's three-dimensional structure, which in turn governs its interaction with biological targets. acs.org For this compound, the key areas of conformational flexibility are the N-C and C-C single bonds of the butylamine (B146782) side chain.

The four-carbon alkyl chain (butyl) can adopt various conformations due to rotation around its C-C bonds. acs.org The most stable arrangements are typically the staggered conformations, where adjacent substituents are as far apart as possible to minimize torsional strain. pressbooks.pub Specifically for a butyl group, the rotation around the central C2-C3 bond leads to two primary low-energy conformers: the anti conformation, where the terminal carbon atoms are 180° apart, and the gauche conformation, where they are approximately 60° apart. acs.org The anti conformer is generally lower in energy due to reduced steric repulsion. acs.org

Computational chemistry methods are used to perform this analysis systematically. Energy minimization (or geometry optimization) is a computational process that alters the geometry of a starting structure to find the arrangement with the lowest potential energy, known as a local or global energy minimum. By systematically rotating the bonds of the butylamine chain and performing energy minimization at each step, a potential energy surface can be mapped out. This allows for the identification of all stable conformers and the energy barriers between them.

For this compound, the analysis would focus on the torsion angles of the following bonds:

Indole-N1 — C1' : Rotation around this bond determines the orientation of the butyl chain relative to the planar indole ring.

C1' — C2' : Rotation here influences the positioning of the rest of the alkyl chain.

C2' — C3' : This rotation determines the gauche or anti relationship of the chain ends.

C3' — C4' : Rotation around this final bond positions the terminal amine group.

The results of such an analysis are crucial for understanding how the molecule might fit into a receptor's binding pocket. The lowest energy conformation in a vacuum or solvent may not be the "bioactive conformation"—the shape the molecule adopts when bound to its target. However, identifying low-energy conformers is essential, as the energy required to adopt the bioactive conformation must be compensated by the binding energy for a favorable interaction to occur. acs.org

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle (Dihedral) | Description | Common Low-Energy States |

| C8a-N1-C1'-C2' | Orientation of the butyl chain relative to the indole ring. | Influenced by steric hindrance with the indole hydrogen at C7. |

| N1-C1'-C2'-C3' | Defines the first "kink" in the alkyl chain. | Staggered conformations (approx. ±60°, 180°). |

| C1'-C2'-C3'-C4' | The central dihedral, defining anti vs. gauche forms. | Anti (180°) is typically favored over gauche (±60°). acs.org |

| C2'-C3'-C4'-N | Orientation of the terminal primary amine group. | Staggered conformations (approx. ±60°, 180°). |

In Vitro Biological Activity and Mechanistic Elucidation of 4 1h Indol 1 Yl Butan 1 Amine

Neuropharmacological Investigations

The neuropharmacological characteristics of 4-(1H-Indol-1-yl)butan-1-amine have been a subject of interest, with studies exploring its affinity for and activity at several receptors implicated in neuropsychiatric and neurodegenerative disorders.

Modulation of Dopaminergic Systems

The dopaminergic system is another critical area of investigation for novel psychoactive compounds. Studies have shown that N-substituted derivatives of 4-(1H-indol-3-yl)butan-1-amine exhibit varying degrees of affinity for dopamine (B1211576) D2, D3, and D4 receptors. This interaction with dopaminergic receptors indicates a potential to influence dopamine-mediated neuronal signaling, which is central to processes such as reward, motivation, and motor control. The specific binding profile at different dopamine receptor subtypes is a key determinant of the compound's potential therapeutic applications and side-effect profile.

Sigma Receptor Ligand Binding and Selectivity Profiling

Sigma receptors, which are classified into σ1 and σ2 subtypes, are recognized as important targets for the development of treatments for a range of central nervous system disorders, including psychosis, anxiety, and neurodegenerative diseases. Certain indole (B1671886) derivatives have been identified as potent ligands for both σ1 and σ2 receptors. The selectivity of a compound for one subtype over the other can significantly impact its pharmacological effects. A high affinity for sigma receptors points towards a potential role in modulating cellular functions such as calcium signaling, ion channel activity, and neuronal survival.

Cholinesterase Inhibitory Potency

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a well-established therapeutic strategy. Research has explored the potential of indolyl-N-benzylpiperidine derivatives, which share structural similarities with this compound, as cholinesterase inhibitors. These studies have reported varying levels of inhibitory activity against both AChE and BChE. The ability to inhibit these enzymes suggests a potential to enhance cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

Antimicrobial Research

Beyond its neuropharmacological properties, the potential of this compound and related compounds as antimicrobial agents has also been explored.

Broad-Spectrum Antibacterial Activity against ESKAPE Pathogens

The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health. Some research has focused on the synthesis and evaluation of indole derivatives for their antibacterial activity. While specific data on this compound against the full ESKAPE panel is not extensively detailed in the provided search results, the general exploration of indole-based compounds in this area suggests a potential avenue for the development of new antibacterial agents. The mechanism of action for such compounds could involve various cellular targets, including cell wall synthesis, protein synthesis, or DNA replication.

Investigation of Membrane Disruption and Cellular Targets (e.g., DHFR)

The precise mechanisms of action for this compound, including its potential for membrane disruption and interaction with specific cellular targets like dihydrofolate reductase (DHFR), are not extensively detailed in the currently available research. However, the broader class of indole derivatives has been studied for these properties. For instance, some antimicrobial peptides containing indole moieties are thought to induce changes in membrane structure upon interaction. asm.org The indole nucleus itself is a key structural feature in many biologically active molecules, enabling interactions with a variety of receptors and enzymes. nih.gov The lipophilicity of the indole ring can facilitate passage through cellular membranes, a critical step for reaching intracellular targets.

The investigation into specific enzyme inhibition, such as DHFR, by this compound is not explicitly documented. However, other indole derivatives have been identified as inhibitors of various enzymes. For example, certain indole-chalcone derivatives have been shown to inhibit tubulin polymerization and thioredoxin reductase (TrxR). mdpi.com Additionally, some indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase. rsc.org These examples highlight the potential for the indole scaffold to be a platform for developing enzyme inhibitors, suggesting that this compound could potentially interact with various cellular targets, though specific data on DHFR is lacking.

Anti-Inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, the indole scaffold is present in numerous compounds with significant anti-inflammatory properties. researchgate.netcuestionesdefisioterapia.com For instance, certain indole derivatives have demonstrated potent anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema model. cuestionesdefisioterapia.com

The mechanisms underlying the anti-inflammatory effects of indole-containing compounds are varied. Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net Others have been found to be dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways. nih.govacs.org For example, the compound 1-(5-Aminoindolin-1-yl)-2-(4-fluorophenyl)ethanone demonstrated notable inhibitory activity against 5-LOX. nih.gov

Furthermore, some indole derivatives exhibit immunomodulatory activity by affecting the production of cytokines. Certain compounds, known as immunomodulatory drugs (IMiDs™), which include substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-12 (B1171171) (IL-12), while stimulating the production of interleukin-10 (IL-10). google.com The indole nucleus is also a component of molecules that modulate the immune response through other pathways. nih.gov These findings suggest that this compound, by virtue of its indole core, may possess anti-inflammatory and immunomodulatory potential, though specific experimental validation is required.

Anti-Cancer and Antiviral Potential

In the context of anti-cancer research, indole derivatives have been shown to exert their effects through various mechanisms. Some act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. mdpi.com For example, certain indole-chalcone derivatives have exhibited potent antiproliferative activity against multiple human cancer cell lines. mdpi.com Other indole-based compounds have been developed as dual inhibitors of EGFR and BRAFV600E, showing significant antiproliferative activity. mdpi.com Furthermore, derivatives of 3-substituted indoles have been investigated as Src kinase inhibitors. chapman.edu The antiproliferative activity of some indole derivatives has been evaluated in various cancer cell lines, including MCF-7 (breast cancer), DU145 (prostate cancer), and C6 (glioma) cells. rsc.org

Regarding antiviral potential, the indole nucleus is a core component of several antiviral agents. nih.govfrontiersin.org Indole derivatives have been developed to target various viral proteins and replication stages. For instance, some indole-2-carboxylate (B1230498) derivatives have shown antiviral potencies. researchgate.net Specifically, certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been investigated for their activity against Hepatitis C virus (HCV) genotypes 1b and 2a. nih.gov Additionally, indole acryl amides have been evaluated for their anti-HCV activity, with some derivatives showing potent inhibition of HCV replication. nih.gov The structural versatility of the indole scaffold allows for the design of compounds that can interact with various viral targets. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Influence of Indole N1-Substitution and Side Chain Length

Structure-activity relationship (SAR) studies on indole derivatives have consistently highlighted the critical role of the substituent at the N1 position of the indole ring and the length of the side chain in determining biological activity and receptor selectivity. scispace.comnih.gov

The nature and size of the N1-substituent significantly impact the pharmacological profile of indole-based compounds. For instance, in the context of cannabinoid receptor ligands, the substitution at the N1-indole position has been extensively examined. nih.gov Studies have shown that simple N1-alkyl side chains are well-tolerated and can replace the previously thought to be essential aminoalkyl side chains for activity at cannabinoid receptors. scispace.com

The length of the N1-alkyl side chain is a crucial determinant of affinity and selectivity for different receptors. Research on cannabimimetic indoles revealed that an alkyl chain length of at least three carbons is necessary for high-affinity binding to both CB1 and CB2 receptors, with optimal binding observed with a five-carbon side chain. nih.gov A dramatic decrease in binding at both receptors occurs when the chain is extended to a heptyl group. nih.gov Generally, a propyl side chain tends to confer higher selectivity for the CB2 receptor, whereas a pentyl substituent often leads to increased affinity for the CB1 receptor. scispace.com In some series of compounds, N1-aromatic side chains have also yielded high-affinity ligands, though they may be less potent in functional assays compared to non-aromatic side chain analogues. scispace.comnih.gov The presence of an amine group further from the indole ring on the side chain is not well-tolerated in some classes of compounds. scispace.com

These findings underscore the importance of optimizing the N1-substituent and side chain length to achieve desired biological activity and selectivity for specific molecular targets.

Role of Substituents on the Indole Core for Receptor Affinity and Selectivity

The nature and position of substituents on the indole core play a pivotal role in modulating the receptor affinity and selectivity of indole derivatives. mdpi.comrsc.org The electron-donating or electron-withdrawing properties of these substituents, as well as their steric bulk, can significantly influence the interaction of the molecule with its biological target.

For instance, in a series of synthetic cannabinoids, the position of a chlorine atom on the indole core had a substantial effect on human cannabinoid receptor 1 (hCB1) binding affinity. mdpi.com Chlorination at the 4- and 5-positions of the indole ring resulted in a lower hCB1 affinity compared to substitutions at the 2-, 6-, and 7-positions. mdpi.com This suggests that the electronic effects of the substituent can alter the binding properties at the receptor site. mdpi.com Similarly, for other indole derivatives, substitutions with methyl, fluorine, and bromine at the 2, 6, and 7-positions have been shown to retain high receptor binding affinities, while substitutions at the 5-position were detrimental to binding. mdpi.com

The introduction of substituents can also impact selectivity between different receptor subtypes. For example, the addition of a methyl group at the C2 position of certain 3-(indanoyl)indoles improved selectivity for the CB2 receptor. acs.org Furthermore, the type of substituent at the C2 position can even control the functional activity of the ligand, as demonstrated by a switch from an antagonist to a partial agonist with a change in substitution. acs.org

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) and other related metrics are crucial in the optimization of indole derivatives as drug candidates. rsc.orgnih.gov LE is a measure of the binding energy per non-hydrogen atom of a ligand, providing an assessment of how efficiently a molecule binds to its target. nih.gov It is a valuable tool for comparing compounds of different sizes and for guiding the optimization process.

In the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, ligand efficiency was used to evaluate the initial fragment and subsequent optimized compounds. rsc.org While the introduction of certain substituents increased the binding free energy, it sometimes led to a decrease in ligand efficiency. rsc.org This highlights a common challenge in drug discovery where increasing potency can come at the cost of molecular complexity and reduced efficiency.

Another important metric, particularly for compounds targeting lipophilic binding pockets, is ligand lipophilicity efficiency (LLE), which relates potency to lipophilicity. nih.govacs.org During the optimization of indole-2-carboxamides as sPLA2-X inhibitors, both LE and LLE were carefully monitored to ensure that the developed compounds maintained properties consistent with oral bioavailability, despite the lipophilic nature of the target's binding site. nih.gov

Optimization strategies for indole derivatives often involve a multiparametric approach. acs.org This includes not only improving potency but also addressing physicochemical properties like solubility and metabolic stability. For a series of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, medicinal chemistry strategies were employed to enhance metabolic stability and solubility alongside efforts to improve potency. acs.org The initial exploration of the structure-activity relationship (SAR) often involves introducing a variety of substituents at different positions on the indole scaffold to identify key areas for modification. acs.orgacs.org For example, small, aliphatic, electron-donating groups at the 5'-position of the indole core were found to be favorable for the anti-trypanosomal activity of one series of compounds. acs.org

Future Perspectives and Translational Research Avenues for Indole Butanamine Compounds

Rational Design of Next-Generation Analogues

The rational design of new analogues based on the 4-(1H-indol-1-yl)butan-1-amine scaffold is a key avenue for future research. This approach relies on understanding the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole (B1671886) core, the butylamine (B146782) linker, and the terminal amine are crucial for elucidating SAR. For instance, studies on related indole compounds have shown that substitutions on the indole ring can dramatically alter biological activity. nih.gov The linkage position between different aromatic systems in bis-indole compounds has been shown to impact activity, with variations in linkage (e.g., 5-5', 5-6', 6-6') leading to changes in potency against various targets. nih.gov Similarly, modifications to the linker, such as introducing rigidity or altering its length, can influence how the molecule fits into a target's binding pocket. nih.gov

Lead Optimization: Lead optimization efforts will focus on enhancing desired pharmacological effects while minimizing off-target interactions. This involves iterative cycles of design, synthesis, and biological testing. For example, in the development of HIV fusion inhibitors, lead optimization of a bis-indole scaffold led to compounds with submicromolar activity. nih.gov The introduction of different substituents, such as benzyl (B1604629) groups or benzimidazoles, has been explored to improve potency. nih.gov

A summary of SAR insights from related indole derivatives is presented below:

| Molecular Scaffold/Modification | Impact on Biological Activity | Reference(s) |

| Linkage Isomerism in Bis-indoles | Altered binding affinity and antiviral potency | nih.gov |

| Benzyl Ring Substitutions | Can enhance or diminish activity depending on the target | nih.gov |

| Introduction of Benzimidazoles | Explored as a strategy for lead optimization | nih.gov |

| Altering Linker Length/Rigidity | Influences conformational fit and target binding | nih.gov |

Exploration of Novel Pharmacological Targets and Therapeutic Indications

While initial research has focused on specific targets, the this compound scaffold holds potential for a wide range of therapeutic applications.

Expanded Target Space: Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. pcbiochemres.comnrfhh.com For example, a series of 4-(indol-1-yl)butan-1-amines were synthesized and evaluated for their affinity to sigma receptors, with some compounds showing high affinity for the sigma-2 receptor, which is implicated in conditions like inflammation and Alzheimer's disease. nih.gov

New Therapeutic Areas: The versatility of the indole nucleus suggests that this compound derivatives could be explored for new therapeutic indications. pcbiochemres.com These may include neurodegenerative diseases, various cancers, and infectious diseases. wisdomlib.orgpcbiochemres.com For instance, certain indole derivatives have been investigated as potential treatments for HIV and other viral infections. pcbiochemres.com The table below summarizes some of the diverse biological activities of indole derivatives.

| Therapeutic Area | Pharmacological Activity | Example Indole-based Compounds/Derivatives | Reference(s) |

| Oncology | Anticancer, Antitumor | Vincristine (B1662923), Mitraphylline | wisdomlib.orgpcbiochemres.com |

| Infectious Diseases | Antiviral (HIV, Influenza), Antibacterial | Arbidol, Delavirdine | wisdomlib.orgpcbiochemres.com |

| Neurology | Antipsychotic, Antidepressant, Anxiolytic | Roxindole, Oxypertine | pcbiochemres.com |

| Inflammation | Anti-inflammatory | Indomethacin | pcbiochemres.com |

Development of Advanced Synthetic Methodologies

Efficient and versatile synthetic methods are critical for generating diverse libraries of this compound analogues for screening and optimization.

Modern Synthetic Routes: Traditional methods for N-alkylation of indoles often require harsh conditions and stoichiometric amounts of strong bases. google.com Modern approaches focus on developing milder and more efficient catalytic systems. For example, methods for the N-alkylation of indoles using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been developed. google.com Another innovative approach involves the B(C6F5)3-catalyzed direct C3 alkylation of indoles, which can be used to generate functionalized indoles, including those with a 4-(3-indolyl)butylamine motif. acs.orgnih.gov

Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial chemistry and high-throughput synthesis techniques can accelerate the drug discovery process. These methods allow for the rapid generation of large libraries of compounds, which can then be screened for biological activity.

Key Synthetic Strategies for Indole Derivatives:

| Synthetic Method | Description | Advantages | Reference(s) |

| Catalytic N-Alkylation | Uses a catalytic amount of a base for N-alkylation of indoles with agents like dimethyl carbonate. | Milder conditions, higher yields. | google.com |

| B(C6F5)3-Catalyzed C3 Alkylation | A metal-free approach for the direct C3 alkylation of indoles using amine-based alkylating agents. | Complements existing methods, broad substrate scope. | acs.orgnih.gov |

| Asymmetric N-Alkylation | Organocatalytic strategies for the enantioselective N-alkylation of indoles. | Provides access to chiral N-functionalized indoles. | nih.gov |

Integration of Cheminformatics and Artificial Intelligence in Drug Discovery

Cheminformatics and artificial intelligence (AI) are transforming drug discovery by enabling the analysis of vast datasets and the prediction of molecular properties. bonviewpress.comacs.org

In Silico Screening and Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity of new compounds, significantly reducing the time and cost of drug development. nih.govsrijitseal.com These models can be used for virtual screening of large compound libraries to identify promising candidates for synthesis and testing. acs.org For example, machine learning classifiers have been developed to predict the activity of compounds on prostate cancer cell lines. nih.gov

AI-Driven de Novo Design: AI algorithms can be used to design novel molecules with desired properties from scratch. nih.gov These generative models can explore a vast chemical space to propose new structures that are likely to be active against a specific target.

Applications of AI in Indole Drug Discovery:

| AI Application | Description | Potential Impact | Reference(s) |

| Activity Prediction | Machine learning models predict the biological activity of indole derivatives. | Accelerates identification of promising drug candidates. | acs.orgnih.gov |

| QSAR Modeling | Quantitative structure-activity relationship models are generated to understand how chemical structure relates to biological activity. | Guides the rational design of more potent and selective compounds. | bonviewpress.com |

| Generative AI | AI frameworks are used to design and optimize novel molecules. | Enables the discovery of novel chemical scaffolds. | nih.gov |

Application as Chemical Probes in Biological Systems

Beyond their therapeutic potential, this compound derivatives can serve as valuable chemical probes to investigate biological systems.

Probing Molecular Interactions: These compounds can be used to study the structure and function of their biological targets. By observing the effects of these molecules on cellular processes, researchers can gain insights into the roles of the target proteins in health and disease. nih.gov Indole-based fluorescent probes, for instance, can be used to detect specific ions or changes in pH within living cells. mdpi.com

Target Identification and Validation: Derivatives of this compound can be modified to create photoaffinity labels or other tools for target identification. These probes can help to confirm the molecular targets of a compound and validate their relevance to a particular disease.

Use of Indole Derivatives as Research Tools:

| Application | Description | Example | Reference(s) |

| Fluorescent Probes | Indole derivatives with strong fluorescence can be used for sensing and bioimaging. | An indole-based probe for detecting hypochlorite (B82951) in living systems. | mdpi.com |

| Biological Signaling | Microbial indole metabolites can act as signaling molecules influencing host physiology. | Indole as a cue in organismal interactions. | nih.gov |

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(1H-Indol-1-yl)butan-1-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions between indoles and halogenated amines. For example, palladium catalysts enable coupling of 1H-indole derivatives with butan-1-amine precursors (e.g., 4-tosyloxyquinazolines) under reflux conditions in polar aprotic solvents like DMF or ethanol .

- Characterization : Key intermediates are verified using NMR and NMR to confirm regioselectivity and structural integrity. For instance, NMR peaks at δ 4.71 (s, 2H, CH) and δ 7.64 (s, 4H, Ar-H) are indicative of indole-amine linkages .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- FT-IR : Detects functional groups (e.g., C=O stretch at 1726 cm, NH bend at 1646 cm) .

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., m/z 327 [M] for chloro-substituted derivatives) .

- NMR : NMR resolves carbon environments (e.g., δ 43.9 for CH groups adjacent to indole) .

Advanced Questions

Q. How can molecular docking studies elucidate the pharmacological potential of this compound derivatives?

- Approach : Use software like AutoDock Vina to model interactions with biological targets (e.g., androgen receptor [AR]). For example, derivatives exhibit binding affinities of −7.0 kcal/mol via hydrogen bonding with LEU704 and hydrophobic interactions with GLY708 .

- Validation : Compare docking scores with known inhibitors (e.g., enzalutamide for AR) and validate via in vitro assays (IC measurements) .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

- Experimental Design :

- Route Selection : Prefer stepwise coupling over one-pot reactions to avoid aldol by-products (e.g., via allylic carbanion intermediates in Scheme 3) .

- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) for higher yields (reported up to 77% with Pd(OAc)) .

- Solvent Optimization : Ethanol reduces side reactions compared to DMF, as shown in reflux conditions at 80°C for 8 hours .

Q. How do structural modifications of this compound influence its antimicrobial activity?

- Case Study : Substitution at the indole C3 position with electron-withdrawing groups (e.g., Cl) enhances activity against E. coli (MIC: 12.5 μg/mL) and S. aureus (MIC: 6.25 μg/mL). Activity is assessed via broth microdilution assays with ciprofloxacin as a positive control .

- Mechanistic Insight : Enhanced membrane penetration due to increased lipophilicity (logP > 3.0) correlates with efficacy .

Key Considerations for Researchers

- Contradictions : While suggests aldol pathways may generate by-products, emphasizes palladium-catalyzed routes for cleaner synthesis. Prioritize catalyst choice based on desired purity .

- Safety : Derivatives with halogen substituents (e.g., Cl) require rigorous handling due to potential toxicity (e.g., aquatic hazard classification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.